An In-depth Technical Guide to the Chemical Properties of Trimethylammonium Acetate
An In-depth Technical Guide to the Chemical Properties of Trimethylammonium Acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trimethylammonium acetate (B1210297) is a salt formed from the weak base trimethylamine (B31210) and the weak acid acetic acid. This document provides a comprehensive overview of its chemical properties, tailored for professionals in research and drug development. The information presented herein is supported by experimental data and established chemical principles.
Core Chemical Properties
The fundamental chemical properties of trimethylammonium acetate are summarized in the table below, providing a clear reference for its use in experimental design and formulation.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₁₃NO₂ | --INVALID-LINK-- |
| Molecular Weight | 119.16 g/mol | --INVALID-LINK-- |
| CAS Number | 6850-27-7 | --INVALID-LINK-- |
| Appearance | White crystalline solid | --INVALID-LINK-- |
| pKa of Trimethylammonium ion ((CH₃)₃NH⁺) | ~9.80 at 25°C | General Chemistry Textbooks |
Acidity, Basicity, and Buffering Capacity
Trimethylammonium acetate is the salt of a weak base (trimethylamine, pKb ≈ 4.19) and a weak acid (acetic acid, pKa ≈ 4.76). In aqueous solution, it establishes an equilibrium between the trimethylammonium cation, the acetate anion, and their corresponding conjugate base and acid.
The pH of a trimethylammonium acetate solution can be approximated by considering the pKa of the trimethylammonium ion, which is the conjugate acid of trimethylamine. The pKa of the trimethylammonium ion is approximately 9.80. This indicates that trimethylammonium acetate can act as a buffer in the pH range of approximately 8.8 to 10.8.
Solubility Profile
Trimethylammonium acetate is a polar salt and exhibits good solubility in polar solvents.
| Solvent | Solubility | Source(s) |
| Water | Soluble | --INVALID-LINK-- |
| Methanol | Soluble | Qualitative assessment based on polarity |
| Ethanol | Soluble | Qualitative assessment based on polarity |
| Non-polar solvents (e.g., hexane) | Insoluble | Qualitative assessment based on polarity |
Reactivity and Stability
Trimethylammonium acetate is a stable salt under standard laboratory conditions. Its reactivity is primarily dictated by the acidic and basic nature of its constituent ions.
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Reaction with Strong Acids: The acetate ion will react with strong acids (e.g., HCl) to form acetic acid.
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Reaction with Strong Bases: The trimethylammonium ion will react with strong bases (e.g., NaOH) to form trimethylamine.
Due to the volatility of trimethylamine and acetic acid, trimethylammonium acetate is considered a volatile salt, which can be advantageous in applications like HPLC where removal of buffer components is desired.[1]
Experimental Protocols
Synthesis of Trimethylammonium Acetate
Objective: To synthesize trimethylammonium acetate from trimethylamine and acetic acid.
Materials:
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Trimethylamine (aqueous solution or gas)
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Glacial acetic acid
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Deionized water
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Round-bottom flask
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Magnetic stirrer and stir bar
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Ice bath
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pH meter
Procedure:
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In a well-ventilated fume hood, place a known volume of deionized water in a round-bottom flask equipped with a magnetic stir bar and cool it in an ice bath.
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Slowly add a stoichiometric amount of trimethylamine to the cooled water with continuous stirring.
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While monitoring the pH, slowly add an equimolar amount of glacial acetic acid to the trimethylamine solution. The reaction is exothermic, so maintain the temperature with the ice bath.
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Continue stirring for 1-2 hours to ensure the reaction goes to completion.
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The resulting solution is aqueous trimethylammonium acetate. The concentration can be adjusted by the initial amounts of reactants and water.
Determination of pKa by Potentiometric Titration
Objective: To experimentally determine the pKa of the trimethylammonium ion in a trimethylammonium acetate solution.
Materials:
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Trimethylammonium acetate solution (e.g., 0.1 M)
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Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)
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Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)
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pH meter with a calibrated electrode
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Buret
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Beaker
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Magnetic stirrer and stir bar
Procedure:
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Pipette a known volume of the trimethylammonium acetate solution into a beaker.
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Place the beaker on a magnetic stirrer and immerse the pH electrode.
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Record the initial pH of the solution.
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Titrate the solution with the standardized HCl solution, adding small increments (e.g., 0.5-1.0 mL) and recording the pH after each addition. Continue the titration well past the equivalence point.
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Repeat the titration with the standardized NaOH solution.
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Plot the pH versus the volume of titrant added for both titrations.
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The pKa of the trimethylammonium ion corresponds to the pH at the half-equivalence point of the titration with NaOH.
Potential Role in Biological Systems
While there is no direct evidence of trimethylammonium acetate as a signaling molecule itself, its constituent ions, trimethylammonium and acetate, have known biological activities. Quaternary ammonium (B1175870) compounds can interact with cell membranes and ion channels.[2] The trimethylammonium group is a key component of choline (B1196258), which is a precursor to the neurotransmitter acetylcholine (B1216132) and a vital component of cell membranes.[3]
Acetate is a short-chain fatty acid that can be utilized by cells as an energy source and as a precursor for lipid synthesis. It has also been shown to influence cellular signaling through histone acetylation, an epigenetic modification that regulates gene expression.
Given these roles, it is plausible that trimethylammonium acetate could have indirect effects on cell signaling pathways by influencing choline metabolism or by providing a source of acetate for cellular processes.
